![molecular formula C20H14Cl2N2O6S2 B2401729 4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide CAS No. 726162-16-9](/img/structure/B2401729.png)
4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Anticancer Applications
Research has demonstrated the synthesis of various sulfonamide derivatives, including structures similar to 4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide, to explore their potential anticancer effects. These compounds have been evaluated for their ability to induce apoptosis in cancer cells by activating specific apoptotic genes and pathways such as caspase 3, caspase 8, caspase 9, and the phosphorylation of p38 and ERK1/2. This indicates a promising avenue for developing new cancer therapeutics based on sulfonamide derivatives (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibition
Another area of interest is the development of sulfonamide derivatives as inhibitors of human carbonic anhydrases, which are therapeutically relevant for treating conditions such as glaucoma, epilepsy, and altitude sickness. Studies involving compounds with a primary sulfonamide group have shown strong inhibition of carbonic anhydrases, highlighting the potential for novel therapeutic agents. The role of the sulfonamide functionality in enabling the synthesis of polycyclic structures that act as efficient enzyme inhibitors is particularly noteworthy (Sapegin et al., 2018).
Antimicrobial Activity
Research has also focused on the antimicrobial potential of sulfonamide derivatives. For instance, specific derivatives have been synthesized and tested for their effectiveness against various bacterial strains, demonstrating significant antimicrobial activity. This suggests the potential for sulfonamide-based compounds in developing new antimicrobial agents (Patel et al., 2011).
Computational and Spectroscopic Studies
Computational and spectroscopic analyses of newly synthesized sulfonamide molecules have provided insights into their structural and electronic properties. Such studies are crucial for understanding the mechanisms of action of these compounds and for the design of molecules with optimized pharmacological properties. Detailed computational analysis, including DFT/B3LYP calculations, has offered a deep understanding of the interactions and reactivity of sulfonamide derivatives, paving the way for the design of molecules with specific biological activities (Murthy et al., 2018).
properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6S2/c21-17-8-4-5-9-19(17)24(31(27,28)13-12-15-6-2-1-3-7-15)32(29,30)16-10-11-18(22)20(14-16)23(25)26/h1-14H/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDNLKLJASJPE-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide |
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